4-Methylazepan-4-ol hydrochloride
Overview
Description
4-Methylazepan-4-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of certain triazole derivatives as corrosion inhibitors for metals in acidic environments. For instance, compounds like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole have been studied for their potential to protect mild steel from corrosion in hydrochloric and sulfuric acid media. These inhibitors work by forming a protective layer on the metal surface, significantly reducing the rate of corrosion (Lagrenée et al., 2002).
Pharmaceutical Process Optimization
The chemical engineering aspects of synthesizing active pharmaceutical ingredients (APIs) involve optimizing reaction networks for improved productivity and scalability. A study on the synthesis of a benzazepine heterocyclic compound outlined the importance of chemical kinetics modeling and process optimization for efficient API production (Grom et al., 2016).
Molecular Docking and Drug Design
Investigations into the molecular structures and docking studies of compounds, such as benzodiazepines and benzazepines, have provided valuable insights into their biological activities and potential therapeutic applications. These studies can guide the design of new drugs with improved efficacy and specificity (Trigo-Mourino et al., 2013; Al-Wahaibi et al., 2019).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and detailed characterization of heterocyclic compounds, including their spectroscopic, crystallographic, and computational study, are crucial for understanding their chemical properties and potential applications in various fields such as materials science, chemistry, and pharmacology (Almansour et al., 2016).
Antibacterial Applications
Some compounds, particularly those with complex molecular structures, have been evaluated for their antibacterial properties. This research is pivotal for the development of new antibacterial agents that can be used in various applications, including medical and industrial sectors (Khan et al., 2018).
Properties
IUPAC Name |
4-methylazepan-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(9)3-2-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBXRNNRPFFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNCC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.